molecular formula C9H9BrN2 B1520039 5-Bromo-2,4-dimethyl-2H-indazole CAS No. 1159511-89-3

5-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B1520039
CAS No.: 1159511-89-3
M. Wt: 225.08 g/mol
InChI Key: CJUCAYMTGYRYEH-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethyl-2H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and methyl groups at the 2- and 4-positions of the indazole ring. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metal catalysts, such as palladium or copper, to facilitate the bromination and methylation reactions.

  • Reductive Cyclization Reactions: Another approach is reductive cyclization, where 2-azidobenzaldehydes and amines are used to form the indazole ring structure.

  • Consecutive Formation of C–N and N–N Bonds: This method involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized synthetic schemes to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the bromine atom into a hydrogen atom, resulting in different structural isomers.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives with different structural isomers.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

Target of Action

Indazole derivatives, in general, have been found to bind with high affinity to multiple receptors . They have been used in the treatment of diseases induced by CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes

Biochemical Pathways

Indazole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 5-Bromo-2,4-dimethyl-2H-indazole.

Pharmacokinetics

One source suggests that similar compounds have high gastrointestinal absorption . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects

Action Environment

It is generally recommended to store similar compounds in a dry environment at room temperature . Environmental factors such as temperature, humidity, and light could potentially affect the stability and efficacy of the compound.

Scientific Research Applications

5-Bromo-2,4-dimethyl-2H-indazole has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-Bromoindazole: Lacks the methyl groups at the 2- and 4-positions.

  • 2,4-Dimethylindazole: Lacks the bromine atom at the 5-position.

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Properties

IUPAC Name

5-bromo-2,4-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7-5-12(2)11-9(7)4-3-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCAYMTGYRYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NN(C=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657251
Record name 5-Bromo-2,4-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-89-3
Record name 5-Bromo-2,4-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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